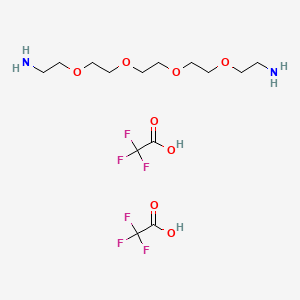
3,6,9,12-Tetraoxatetradecane-1,14-diamine, bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxatetradecane-1,14-diamine; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C10H24N2O4. It is also known as triethylene glycol bis(2-aminoethyl) ether. This compound is characterized by its structure, which includes multiple ether linkages and terminal amine groups. It is commonly used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-tetraoxatetradecane-1,14-diamine typically involves the reaction of triethylene glycol with ethylenediamine. The process includes the following steps:
Reaction of Triethylene Glycol with Ethylenediamine: Triethylene glycol is reacted with ethylenediamine under controlled conditions to form the desired product.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to achieve high purity.
Industrial Production Methods
In industrial settings, the production of 3,6,9,12-tetraoxatetradecane-1,14-diamine involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatetradecane-1,14-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of the compound.
Scientific Research Applications
3,6,9,12-Tetraoxatetradecane-1,14-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in bioconjugation techniques, where it serves as a linker between biomolecules.
Medicine: It is used in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including hydrogels and crosslinkers.
Mechanism of Action
The mechanism of action of 3,6,9,12-tetraoxatetradecane-1,14-diamine involves its ability to form stable bonds with various molecules. The terminal amine groups can react with carboxylic acids, activated NHS esters, and other functional groups, facilitating the formation of stable conjugates. This property makes it valuable in applications such as drug delivery and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
Triethylene Glycol: Similar in structure but lacks the terminal amine groups.
Polyethylene Glycol (PEG): A polymer with similar ether linkages but varying chain lengths and functional groups.
Ethylenediamine: Contains amine groups but lacks the ether linkages present in 3,6,9,12-tetraoxatetradecane-1,14-diamine.
Uniqueness
3,6,9,12-Tetraoxatetradecane-1,14-diamine is unique due to its combination of ether linkages and terminal amine groups. This structure imparts specific chemical properties, such as the ability to form stable conjugates with a variety of molecules, making it highly versatile for use in different scientific and industrial applications.
Properties
CAS No. |
2825011-95-6 |
|---|---|
Molecular Formula |
C14H26F6N2O8 |
Molecular Weight |
464.36 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H24N2O4.2C2HF3O2/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;2*3-2(4,5)1(6)7/h1-12H2;2*(H,6,7) |
InChI Key |
XHCDMCDLEANLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















